molecular formula C15H19NO3 B112605 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 41276-30-6

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Cat. No.: B112605
CAS No.: 41276-30-6
M. Wt: 261.32 g/mol
InChI Key: ROSZJQBQGFBFSW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C15H19NO3. It is a piperidine derivative, characterized by the presence of a benzyl group, an oxo group, and an ethyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound that has been used in the synthesis of various receptor agonists and antagonists . The specific targets of this compound can vary depending on the specific receptors being targeted in the synthesis process.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used as a building block in the synthesis of receptor agonists and antagonists . The exact mode of action can vary depending on the specific synthesis process and the receptors being targeted.

Biochemical Pathways

The compound is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones This synthesis process can affect various biochemical pathways, depending on the specific receptors being targeted

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptors being targeted. For example, it has been used as a starting reagent in the synthesis of a derivative that has potential therapeutic applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in NH4OH, indicating that its solubility can be affected by the pH of the environment . Additionally, it is recommended to store the compound at room temperature in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability.

Biochemical Analysis

Biochemical Properties

It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N- , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZJQBQGFBFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275984
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-30-6
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 5 L 3-necked flask equipped with a mechanical stirrer and a dropping funnel was placed ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, (199.3 g, 0.67 mol) in dichloromethane (1.5 L). To this suspension was added saturated sodium bicarbonate (1.5 L) over one hour. After the solid dissolved, the organic layer was separated, washed with brine (250 mL), filtered through 1 PS filter paper and concentrated under reduced pressure to give 160.5 g (92%) of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate as an oil. NMR 60 MHz, (CDCl3), δ 7.3 (s, 5H), 4.2 (q, 2H), 3.6 (s, 2H), 2.3-3.6 (m, 6H), 1.3 (t, 3H).
Quantity
199.3 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 1-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride (83.95 mmol, 25 g) in ethyl acetate (400 mL) was added saturated sodium bicarbonate solution (100 mL), and stirring was continued for 30 min. The organic layer was separated, dried, and concentrated to provide 1-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester. The ethyl ester was dissolved in ethyl acetate (100 mL) and di-tert-butyl dicarbonate (126 mmol, 27.48 g) was added followed by 10% palladium on carbon (5 g, wet). The resultant reaction mixture was subjected to catalytic hydrogenation at 55-60 psi of hydrogen for 24 h with stirring. The catalyst was filtered through a pad of celite, and the pad was washed with ethyl acetate (200 mL). The combined filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography by eluting with ethyl acetate in hexanes (1:9) to provide 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
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